molecular formula C19H23N6O8P B1677655 Adenosine-5'-[phenylalaninyl-phosphate] CAS No. 35874-27-2

Adenosine-5'-[phenylalaninyl-phosphate]

Cat. No. B1677655
CAS RN: 35874-27-2
M. Wt: 494.4 g/mol
InChI Key: ZFNOOEXYTZPIQS-URQYDQELSA-N
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Description

Adenosine-5’-[phenylalaninyl-phosphate] is a complex molecule that contains a total of 60 bonds, including 37 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 2 double bonds, and 16 aromatic bonds. It also includes 2 five-membered rings, 2 six-membered rings, and 1 nine-membered ring . The molecule consists of 57 atoms, including 23 Hydrogen atoms, 19 Carbon atoms, 6 Nitrogen atoms, 8 Oxygen atoms, and 1 Phosphorous atom .


Molecular Structure Analysis

The molecular structure of adenosine-5’-[phenylalaninyl-phosphate] is complex, with multiple bonds and rings . The effect of protonation on the structure and spectral properties of similar molecules, such as adenosine 5′-triphosphate (ATP), has been studied . These studies provide structure-property relationships at an atomistic resolution .

Future Directions

Future research could focus on the application of adenosine, a related compound, as an approach to improving outcomes in persons with cardiovascular disease . Additionally, the crystal structure of human mitochondrial phenylalanine tRNA synthetase complexed with adenosine-5’-[phenylalaninyl-phosphate] could be explored further .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N6O8P/c20-11(6-10-4-2-1-3-5-10)19(28)33-34(29,30)31-7-12-14(26)15(27)18(32-12)25-9-24-13-16(21)22-8-23-17(13)25/h1-5,8-9,11-12,14-15,18,26-27H,6-7,20H2,(H,29,30)(H2,21,22,23)/t11-,12+,14+,15+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNOOEXYTZPIQS-URQYDQELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N6O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957293
Record name 9-(5-O-{[(2-Amino-3-phenylpropanoyl)oxy](hydroxy)phosphoryl}pentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine-5'-[phenylalaninyl-phosphate]

CAS RN

35874-27-2
Record name Phenylalanyl adenylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035874272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(5-O-{[(2-Amino-3-phenylpropanoyl)oxy](hydroxy)phosphoryl}pentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Michalska, R Jedrzejczak, J Wower, C Chang… - 2020 - researchsquare.com
Tuberculosis, caused by Mycobacterium tuberculosis, responsible for~ 1.5 million fatalities in 2018, is the deadliest infectious disease. Global spread of multidrug resistant TB is a public …
Number of citations: 4 www.researchsquare.com
M Almannai, J Wang, H Dai, AW El-Hattab… - Molecular genetics and …, 2018 - Elsevier
… We used two structures: the closed state of FARS2 with the Adenosine-5’-Phenylalaninyl-Phosphate ligand (Protein bank database (PDB) ID: 3cmq) is shown at the left side of each …
Number of citations: 27 www.sciencedirect.com
K Michalska, R Jedrzejczak, J Wower… - Nucleic Acids …, 2021 - academic.oup.com
Tuberculosis, caused by Mycobacterium tuberculosis, responsible for ∼1.5 million fatalities in 2018, is the deadliest infectious disease. Global spread of multidrug resistant strains is a …
Number of citations: 1 academic.oup.com

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